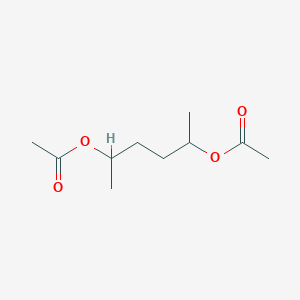

2,5-Diacetoxyhexane

Übersicht

Beschreibung

2,5-Diacetoxyhexane: is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It is a diester derived from hexane-2,5-diol and acetic acid. This compound is typically a colorless to almost colorless clear liquid with a boiling point of 122°C at 18 mmHg .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Diacetoxyhexane can be synthesized through the esterification of hexane-2,5-diol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the diol to the diacetate .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Diacetoxyhexane undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.

Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

Reduction: Reduction of this compound can lead to the formation of hexane-2,5-diol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: Hexane-2,5-diol and acetic acid.

Transesterification: Various esters depending on the alcohol used.

Reduction: Hexane-2,5-diol.

Wissenschaftliche Forschungsanwendungen

2,5-Diacetoxyhexane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-diacetoxyhexane primarily involves its hydrolysis to hexane-2,5-diol and acetic acid. This hydrolysis can occur enzymatically in biological systems or chemically in laboratory settings. The resulting hexane-2,5-diol can further participate in various metabolic pathways, while acetic acid is a common metabolic intermediate .

Vergleich Mit ähnlichen Verbindungen

Hexane-2,5-diol: The parent diol from which 2,5-diacetoxyhexane is derived.

Hexane-2,5-diyl diacetate: Another diester with similar properties and applications.

Uniqueness: this compound is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its ability to undergo hydrolysis and transesterification makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

2,5-Diacetoxyhexane is an organic compound that has garnered attention for its potential biological activities. This compound is a diester derived from hexane, specifically featuring acetoxy functional groups at the 2 and 5 positions. The biological activity of this compound is primarily explored in the context of its synthesis, enzymatic reactions, and potential applications in medicinal chemistry.

Synthesis and Enzymatic Reactions

The synthesis of this compound can be achieved through various biocatalytic methods. For instance, studies have demonstrated the use of lipases to catalyze selective acylation reactions, allowing for the regioselective acylation of hydroxyl groups in diols. One notable method involves using Pseudomonas cepacia lipase (PPL) for the regioselective acylation of primary hydroxyl groups, resulting in high yields of diacetates .

Table 1: Comparison of Synthesis Methods for this compound

| Method | Enzyme Used | Yield (%) | Selectivity |

|---|---|---|---|

| Lipase-catalyzed acylation | Pseudomonas cepacia | 95-96 | High |

| Chemical synthesis | N/A | Variable | Low |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. The compound has been tested against various bacterial strains, showing significant inhibition of growth. For example, in vitro assays demonstrated that it could inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Cytotoxic Effects

The cytotoxicity of this compound has also been evaluated in cancer cell lines. In particular, it has shown promise in inhibiting cell proliferation in glioblastoma multiforme (GBM) cells. The mechanism appears to involve disruption of glycolytic pathways, which are often upregulated in aggressive cancers . This action is similar to other compounds that target metabolic pathways in cancer cells.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against several pathogenic bacteria. The results indicated a dose-dependent inhibition with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL for various strains.

- Cytotoxicity in Cancer Cells : In a study involving GBM cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The compound was noted to induce apoptosis through activation of caspase pathways.

Research Findings

Research has focused on the metabolic pathways affected by this compound. It has been observed that this compound can modulate enzyme activities involved in glycolysis and other metabolic processes. For instance, alterations in hexokinase activity were noted when treated with this diacetate, indicating potential applications in cancer therapy aimed at metabolic reprogramming .

Eigenschaften

IUPAC Name |

5-acetyloxyhexan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-7(13-9(3)11)5-6-8(2)14-10(4)12/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAGYNUYXVBAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291898 | |

| Record name | 2,5-Diacetoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10299-35-1 | |

| Record name | 10299-35-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diacetoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.